Serratenediol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,6R,8S,11R,12S,15S,16R,19S,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24-,25-,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUNNDDBCLRMSL-PIGMOXAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C2)(CC[C@@H](C3(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945039 | |
| Record name | 4,4,6a,10,10,13a,15b-Heptamethyl-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-icosahydro-1H-cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2239-24-9 | |
| Record name | (3S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2239-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Serrat-14-ene-3,21-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,6a,10,10,13a,15b-Heptamethyl-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-icosahydro-1H-cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Serratenediol Biosynthesis and Biogenetic Pathways
Natural Occurrence and Distribution of Serratenediol in Biological Systems
This compound is found in various plant species, with notable occurrences in certain genera.
Isolation from Lycopodium and Huperzia Genera (e.g., Lycopodium clavatum, Huperzia serrata)
This compound is a representative serratene-type triterpenoid (B12794562) that was first isolated from the Japanese club moss Lycopodium serratum (or Huperzia serrata) in 1964. researchgate.net It is commonly found in plants belonging to the Lycopodiaceae family, which includes the genera Lycopodium and Huperzia. ogeochem.jpresearchgate.net Studies on Lycopodium clavatum have led to the identification of genes involved in onoceroid biosynthesis, including enzymes that produce this compound. researchgate.netresearchgate.net Huperzia serrata is known to produce various secondary metabolites, including triterpenes like this compound. researchgate.netnih.gov this compound has been isolated from Lycopodium inundatum along with other triterpenoids. jst.go.jp
Here is a table summarizing some Lycopodiaceae species from which this compound or related serratene-type triterpenoids have been isolated:
| Genus | Species | Compound(s) Isolated | Source |
| Lycopodium | Lycopodium serratum | This compound | researchgate.net |
| Lycopodium | Lycopodium clavatum | This compound, Tohogenol | researchgate.netresearchgate.net |
| Lycopodium | Lycopodium inundatum | This compound, this compound glycosides, α-onocerin | jst.go.jp |
| Lycopodium | Lycopodium japonicum | Serratene triterpenoids | jst.go.jpnrct.go.th |
| Huperzia | Huperzia serrata | This compound, other serratene-type triterpenoids | researchgate.netresearchgate.netgoogle.com |
Occurrence in Other Plant Species (e.g., Pinus densiflora, Myrica gale)
Beyond the Lycopodiaceae family, serratane-type triterpenoids, including this compound, have also been collected from the Pinaceae family. researchgate.net This indicates a broader distribution of this class of compounds in the plant kingdom. While specific detailed research findings on the isolation of this compound from Pinus densiflora and Myrica gale were not extensively detailed in the provided search results, the presence of serratane-type triterpenoids in Pinaceae suggests potential occurrence in species like Pinus densiflora. Myrica gale, also known as Sweet Bayberry, has a circumboreal distribution and occurs in various wetland habitats. ncparks.govnatureserve.orgcapes.gov.br Its classification within the Myricaceae family natureserve.org suggests it is distinct from the Lycopodiaceae and Pinaceae families, although triterpenoids are broadly distributed natural products in plants. researchgate.netresearchgate.net
Enzymatic Mechanisms of this compound Biosynthesis
The biosynthesis of this compound involves a series of enzymatic reactions, primarily catalyzed by oxidosqualene cyclases.
Role of Oxidosqualene Cyclases (OSCs) in Triterpenoid Formation
Oxidosqualene cyclases (OSCs) are key enzymes in the biosynthesis of triterpenoids and phytosterols. researchgate.netmdpi.com They catalyze the cyclization of 2,3-oxidosqualene, a common precursor, into various polycyclic triterpene skeletons. ogeochem.jpresearchgate.netresearchgate.netmdpi.com This cyclization involves carbocationic cyclization followed by a cascade of rearrangement steps, ultimately stabilized by deprotonation. mdpi.com The diversity of triterpene structures, with nearly 200 different skeletons known, is a result of the specific catalytic activity of different OSCs. researchgate.net While some OSCs, like cycloartenol (B190886) synthase and lanosterol (B1674476) synthase, are involved in sterol biosynthesis, other OSCs are dedicated to the formation of various triterpenoid skeletons. ogeochem.jpresearchgate.net
Specific Serratane Synthase Enzymes (e.g., LCE) and their Catalytic Activity
In Lycopodium clavatum, specific enzymes are responsible for the biosynthesis of onoceroids, including this compound. researchgate.net A novel onoceroid synthase gene, showing high sequence identity with a previously identified α-onocerin synthase, was cloned from L. clavatum. researchgate.netresearchgate.net Functional analysis through coexpression in yeast with pre-α-onocerin synthase led to the production of tohogenol and this compound. researchgate.netresearchgate.net This suggests that serratanes are directly biosynthesized from pre-α-onocerin. researchgate.netresearchgate.net
One such enzyme identified in L. clavatum is serratane synthase LCE. researchgate.netnih.govresearchgate.net LCE functions as a serratane synthase in the biosynthesis of tohogenol and this compound. nih.gov The catalytic mechanism of LCE involves the cyclization of pre-α-onocerin. nih.gov The initial reaction begins with a proton attack on the epoxide moiety of pre-α-onocerin, followed by bicyclization and the formation of a C8 cation. nih.gov Subsequent cyclization, involving a neighboring exo-methylene group, bridges two decalin structures, forming a seven-membered C-ring and producing a pentacyclic C14 carbocation intermediate. nih.gov This intermediate can then undergo deprotonation to yield this compound. nih.gov
Precursor Involvement: Dioxidosqualene and Pre-α-onocerin
The biosynthesis of this compound commences with 2,3-oxidosqualene, a well-known triterpenoid precursor. researchgate.net This is converted to 2,3,22,23-dioxidosqualene. researchgate.net Dioxidosqualene cyclase LCC, identified in Lycopodium clavatum, catalyzes the cyclization of dioxidosqualene to form pre-α-onocerin. researchgate.netresearchgate.netebi.ac.uk Pre-α-onocerin is a novel intermediate in this pathway. researchgate.netebi.ac.uk Subsequently, serratane synthase LCE utilizes pre-α-onocerin as a substrate to produce serratene-type onoceroids, including tohogenol and this compound. nih.gov This indicates that serratanes are biosynthesized directly from pre-α-onocerin, rather than from α-onocerin as previously hypothesized. researchgate.netresearchgate.net
The plausible biosynthetic pathway for this compound can be considered to start from bis-oxidosqualene or dioxidosqualene. researchgate.net The cyclization of dioxidosqualene by LCC produces the two-ring structure pre-α-onocerin. researchgate.net LCE then initiates cyclization from the remaining epoxide bond of pre-α-onocerin to produce this compound. nih.gov
Here is a simplified representation of the precursor involvement:
| Precursor | Enzyme | Intermediate/Product |
| 2,3-Oxidosqualene | - | 2,3,22,23-Dioxidosqualene |
| 2,3,22,23-Dioxidosqualene | Dioxidosqualene cyclase LCC | Pre-α-onocerin |
| Pre-α-onocerin | Serratane synthase LCE | This compound |
Genomic and Proteomic Studies of this compound Biosynthetic Enzymes
Genomic and proteomic studies are crucial for understanding the enzymes and genetic elements involved in specialized metabolism, including the biosynthesis of compounds like this compound. Genomics focuses on the structure, function, and evolution of entire genomes, while proteomics involves the study of the complete set of proteins expressed by an organism. nih.govwikipedia.org These approaches can help identify key enzymes, elucidate biosynthetic pathways, and study regulatory mechanisms. nih.gov
Research in Lycopodium clavatum has led to the identification of a novel onoceroid synthase gene, LCE, which exhibits sequence identity with previously identified α-onocerin synthase. researchgate.netnih.gov Functional analysis, such as coexpression in heterologous hosts like yeast, has demonstrated that LCE is involved in the production of tohogenol and this compound from pre-α-onocerin. researchgate.net This suggests that serratanes are directly biosynthesized from pre-α-onocerin, challenging previous assumptions. researchgate.net
Proteomics can provide insights into the expression levels and modifications of enzymes involved in biosynthesis under different conditions. nih.govnih.gov While specific detailed proteomic studies solely focused on this compound biosynthetic enzymes were not extensively found in the search results, proteomics in general has been applied to study plant specialized metabolism, aiding in the discovery of key enzymes and the clarification of their pathways. nih.gov For example, proteomic studies have been used to investigate enzymes in other biosynthetic pathways, such as flavonoid biosynthesis and starch biosynthesis in rice. nih.govnih.gov
Metabolic Engineering and Biotechnological Approaches for this compound Production
Metabolic engineering is a field that focuses on optimizing genetic and regulatory processes within cells to enhance the production of specific substances. ebsco.comwikipedia.org This can involve modifying existing metabolic pathways or designing new ones. ebsco.com Biotechnological approaches, including microbial fermentation, are being explored to potentially enhance the yield and purity of this compound in industrial production settings. smolecule.com
Metabolic engineering strategies commonly employed include overexpressing genes encoding rate-limiting enzymes, blocking competing metabolic pathways, and heterologous gene expression. wikipedia.org While detailed studies specifically on the metabolic engineering of this compound production were not prominently featured in the search results, the principles of metabolic engineering are broadly applicable to the production of valuable natural products like triterpenoids. ebsco.comconsensus.app
Biotechnological production methods offer potential advantages over traditional extraction, such as improved sustainability and reduced environmental impact. news-medical.net Advances in microbial fermentation techniques are being investigated for the production of various natural products. smolecule.comnews-medical.netscielo.br For instance, genetically optimized bacteria have been used for the production of other complex molecules. news-medical.net The application of similar biotechnological methods to this compound production could offer a more efficient and sustainable alternative to natural extraction.
Synthetic Methodologies for Serratenediol and Its Analogs
Total Synthesis of Serratenediol
Total synthesis of this compound involves constructing the entire complex molecular framework from simpler precursors. Early syntheses explored polyene cyclization methodology ru.nl. More recent approaches have focused on achieving enantioselectivity and utilizing powerful key steps like catalytic reactions and stereoselective cationic cyclizations acs.orgnih.gov.
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce a specific stereoisomer of this compound. The first enantioselective synthesis of this compound was reported to involve a short, biomimetic pathway featuring a tricyclization of an N-phenylcarbamate intermediate acs.orgacs.org. Control of absolute stereochemistry in one synthesis was achieved using a transition structure-designed catalyst for enantio- and position-selective terminal dihydroxylation of polyprenoids acs.org. Key steps in enantioselective syntheses have included catalytic enantioselective syntheses of specific precursors, their coupling, and subsequent stereoselective cationic cyclizations acs.orgnih.govresearchgate.net.
One described enantioselective synthesis involved the transformation of a triol monoacetate precursor. This precursor, obtained with high enantiomeric excess (ee) through catalytic dihydroxylation, was converted to a bromo acetonide via acetonide formation, deacetylation, and allylic bromide formation. Displacement of the bromide by a copper reagent afforded a bishomologated ester, which was then transformed into a phenyl sulfone. Reaction of the α-lithio derivative of the phenyl sulfone with an acylsilane provided a stereoselectively coupled silyl (B83357) enol ether. acs.orgacs.org
Catalytic Approaches in this compound Synthesis
Catalytic methods play a crucial role in achieving efficiency and selectivity in this compound synthesis. Catalytic enantioselective syntheses of key precursors, such as phenyl sulfones and acylsilanes, have been highlighted as powerful steps acs.orgnih.govsmolecule.com. The application of specific catalysts, such as a transition structure-designed catalyst for enantioselective dihydroxylation, has been instrumental in controlling stereochemistry early in the synthesis acs.orgacs.org. Catalysis is also involved in the subsequent coupling of these precursors and the critical cationic cyclization steps acs.orgnih.govsmolecule.com.
Stereoselective Cationic Cyclizations
Stereoselective cationic cyclizations are pivotal in constructing the polycyclic framework of this compound, mimicking proposed biosynthetic pathways acs.org. These cyclizations, often initiated by epoxides, are nonenzymic mimics of biosynthetic processes and have been demonstrated as powerful steps in the synthesis of complex structures like this compound acs.org. The conversion of a bicyclic hydroxy ketone intermediate in one synthesis was effected by a Lewis acid-catalyzed, epoxide-initiated cationic cyclization, followed by further transformations acs.org. Cation-induced cyclization is a powerful tool for controlling the stereochemistry of various ring structures in natural product synthesis mdpi.com. This compound has been synthesized using polyene cyclization methodology, highlighting the importance of cationic polyene cyclization transforms ru.nlnih.gov. While enzymatic cyclizations are highly efficient, chemical cationic cyclizations, though powerful, can sometimes lead to mixtures of regioisomers nih.govresearchgate.net.
Semi-synthetic Derivatization of this compound
This compound can undergo semi-synthetic modifications to yield various derivatives, altering its chemical and potentially biological properties smolecule.comresearchgate.net. These modifications often involve oxidation or reduction reactions of the hydroxyl groups or other functionalities present in the molecule.
Oxidation Reactions (e.g., to Serratenedione)
Oxidation reactions can convert this compound into oxidized derivatives, such as serratenedione smolecule.com. Serratenedione has been isolated alongside this compound from natural sources researchgate.netmdpi.com. Common oxidizing agents used in the oxidation of this compound include potassium permanganate (B83412) and chromium trioxide smolecule.com. The conversion of this compound to serratenedione by oxidation has been described vdoc.pub.
Acetylation (e.g., to this compound Acetate)
Acetylation is a common chemical modification applied to this compound, primarily targeting its hydroxyl groups. This reaction leads to the formation of acetylated derivatives, such as this compound acetate (B1210297) or this compound diacetate, depending on the reaction conditions and the specific hydroxyl groups involved. The acetylation process typically involves reacting this compound with an acetylating agent, such as acetic anhydride, often in the presence of a base like pyridine (B92270) smolecule.comvulcanchem.com. This reaction is a standard technique in organic chemistry used to modify hydroxyl functionalities in natural products vulcanchem.com.
This compound-21-acetate (B1229399) is an example of a synthetic triterpenoid (B12794562) derivative whose synthesis involves the introduction of an acetyl group through acetylation ontosight.ai. The specific stereochemistry of these acetylated compounds, such as the (3β, 21α) configuration in this compound-21-acetate, is considered crucial for their biological activities ontosight.ai. Naturally occurring acetylated forms, such as this compound-3-acetate and 21-epi-serratenediol-3-acetate, have also been isolated from plant sources, further highlighting the relevance of acetylation in the context of this compound chemistry researchgate.net.
Development of Novel Synthetic Routes and Precursors for this compound
The development of efficient and stereoselective synthetic routes to this compound has been a subject of research. Beyond natural extraction, chemical synthesis allows for controlled production and exploration of structural modifications.
One notable approach involves a simple enantioselective synthesis of this compound. This route incorporates several key steps, including the catalytic enantioselective syntheses of specific phenyl sulfone and acylsilane precursors smolecule.comresearchgate.netnih.govresearchgate.netacs.org. These carefully designed precursors are then coupled, followed by stereoselective cationic cyclizations to construct the characteristic tetracyclic core structure of this compound smolecule.comresearchgate.netnih.govresearchgate.netacs.org. This methodology provides a controlled way to establish the correct stereochemistry inherent in the this compound molecule.
Another area of exploration in this compound synthesis involves biomimetic approaches, drawing inspiration from the proposed biosynthetic pathways of triterpenoids. The biosynthesis of serratanes is suggested to originate from pre-α-onocerin, which is derived from 2,3-oxidosqualene, a known triterpenoid precursor researchgate.netresearchgate.net. This process involves cyclization steps catalyzed by enzymes like dioxidosqualene cyclase and onocerin synthase researchgate.net. Research into biomimetic polycyclization reactions, potentially utilizing artificial cyclases, represents an ideal chemical method for synthesizing complex polycyclic terpenoids like this compound with high stereoselectivity, mirroring biological processes researchgate.net. Polyene cyclization methodology has also been documented as a route towards the synthesis of this compound ru.nl. Early total synthesis efforts also explored nonenzymic biogenetic-like olefinic cyclizations to construct the this compound framework acs.orgcapes.gov.br.
This compound is a naturally occurring triterpenoid compound found in various plant species, notably within the Lycopodium and Huperzia genera smolecule.comnih.gov. Research has explored its biological activities, particularly focusing on its effects at the cellular and mechanistic levels.
Biological Activities and Mechanistic Studies of Serratenediol
Anti-inflammatory Mechanisms
Modulation of Inflammatory Pathways
Serratenediol, as a serratene-type triterpenoid (B12794562), has been indicated to possess anti-inflammatory properties ontosight.airesearchgate.net. Triterpenoids, in general, are known for their diverse biological activities, including anti-inflammatory effects ontosight.airesearchgate.net. Studies on related serratene triterpenoids from Lycopodium species have shown inhibition of inflammatory mediators, including enzymes and pro-inflammatory cytokines researchgate.net. The modulation of inflammatory pathways is a key area of investigation for compounds like this compound frontiersin.orgfupress.netmedrxiv.org.
Inhibition of Specific Enzymes or Receptors Involved in Pro-inflammatory Signaling
This compound and related serratene triterpenoids have been shown to inhibit inflammatory mediators, which can include enzymes and pro-inflammatory cytokines researchgate.net. This compound diacetate, a related compound, is used in research to explore its potential inhibition of specific enzymes or receptors involved in pro-inflammatory signaling biosynth.com. Pro-inflammatory signaling often involves various enzymes and receptors that propagate inflammatory responses mdpi.com.
Nuclear Factor-kappa B (NF-κB) Activation Inhibition
Inhibition of NF-κB activation is a potential mechanism by which some compounds exert anti-inflammatory effects scbt.comnih.gov. NF-κB is a key transcription factor involved in regulating immune responses and inflammation scbt.comnih.gov. Inhibition of NF-κB activation can potentially suppress cell growth, proliferation, and inflammation researchgate.net. This compound's potential in inhibiting NF-κB activation has been noted in the context of serratane triterpenoids researchgate.net.
Antiviral Activity
This compound has demonstrated antiviral activity, particularly concerning the Epstein-Barr virus smolecule.com.
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA)
This compound exhibits strong inhibitory effects on the activation of Epstein-Barr virus early antigen (EBV-EA) targetmol.comchemfaces.combiocrick.com. This inhibition occurs without showing cytotoxicity targetmol.combiocrick.com. The effect of this compound on EBV-EA activation has been reported to be stronger than that of oleanolic acid, a representative control targetmol.comnih.gov. Studies on serratane-type triterpenoids, including this compound, have investigated their inhibitory effects on EBV-EA activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) nih.gov.
Interactions with Viral Targets
While specific interactions of this compound with viral targets are an area of ongoing research, studies on antiviral compounds often explore their binding affinity and interactions with viral proteins or enzymes essential for the viral life cycle biorxiv.orgfrontiersin.org. Research into the interactions of compounds with biological systems, including potential viral targets, can involve computational methods such as molecular docking to assess binding potential biorxiv.org. Viral entry into host cells often involves interactions between viral proteins and cellular receptors mdpi.comthenativeantigencompany.com.
Effects on Bone Health and Osteoblast Proliferation
This compound has shown potential effects on bone health, specifically regarding osteoblast proliferation smolecule.com. Osteoblasts are crucial cells responsible for bone formation bmrat.orgnih.gov.
This compound can promote the proliferation rate and alkaline phosphatase (ALP) activity of osteoblasts, as well as the expression of some osteogenic genes targetmol.com. This suggests a possible role in bone formation and health smolecule.com. The balance between osteoblasts and osteoclasts is vital for maintaining healthy bones through bone remodeling bmrat.orgnih.gov.
Table 1: Biological Activities of this compound
| Biological Activity | Observed Effects | Relevant Sections |
| Modulation of Inflammatory Pathways | Anti-inflammatory properties, inhibition of inflammatory mediators. ontosight.airesearchgate.netresearchgate.net | 4.3.1, 4.3.2, 4.3.3 |
| Inhibition of Pro-inflammatory Signaling | Inhibition of specific enzymes or receptors involved in pro-inflammatory signaling. researchgate.netbiosynth.com | 4.3.2 |
| NF-κB Activation Inhibition | Potential to suppress NF-κB activation. researchgate.net | 4.3.3 |
| Antiviral Activity | Activity against Epstein-Barr virus. smolecule.com | 4.4, 4.4.1, 4.4.2 |
| Inhibition of EBV-EA Activation | Strong inhibitory effects on EBV-EA activation without cytotoxicity. targetmol.comchemfaces.combiocrick.com | 4.4.1 |
| Effects on Bone Health | Promotes osteoblast proliferation, ALP activity, and osteogenic gene expression. targetmol.com | 4.5 |
Table 2: Research Findings on this compound and Related Compounds
| Compound | Activity Investigated | Key Findings | Source |
| This compound | EBV-EA Activation Inhibition | Strong inhibitory effects, stronger than oleanolic acid, no cytotoxicity. targetmol.comchemfaces.combiocrick.comnih.gov | targetmol.comchemfaces.combiocrick.comnih.gov |
| This compound | Osteoblast Proliferation & Bone Health | Promotes proliferation rate, ALP activity, and osteogenic gene expression in osteoblasts. targetmol.com | targetmol.com |
| This compound | NF-κB Activation Inhibition | Indicated as a potential suppressor of NF-κB activation among serratane triterpenoids. researchgate.net | researchgate.net |
| This compound | Antiviral Activity | Appears to inhibit EBV-EA activation without harming healthy cells. smolecule.com | smolecule.com |
| This compound | Modulation of Cellular Pathways | May influence cell signaling pathways involved in cell growth and differentiation; affects pathways associated with apoptosis. smolecule.com | smolecule.com |
| This compound | Anti-inflammatory properties | Known for anti-inflammatory effects as a triterpenoid. ontosight.aismolecule.com | ontosight.aismolecule.com |
| This compound | Antioxidant properties | Shown to exhibit antioxidant effects in cell cultures. smolecule.com | smolecule.com |
| This compound | Apoptosis Induction (HL-60 cells) | Induces apoptosis via modulation of Bax/Bcl-xL ratio, triggering cytochrome c release and caspase activation. smolecule.com | smolecule.com |
| This compound-21-acetate (B1229399) | Anti-inflammatory effects | Found to inhibit the production of pro-inflammatory cytokines. ontosight.ai | ontosight.ai |
| This compound-21-acetate | Antimicrobial activity | Shown to exhibit antibacterial and antifungal properties. ontosight.ai | ontosight.ai |
| This compound-21-acetate | Potential Anticancer properties | Some studies suggest anticancer effects, requires further research. ontosight.ai | ontosight.ai |
| Serratene triterpenoids | Anti-inflammatory activities | Exhibit potent pharmacological properties, including anti-inflammatory; inhibit inflammatory mediators (enzymes, pro-inflammatory cytokines). researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Serratene triterpenoids | NF-κB Activation Inhibition | Inhibition of NF-κB activation makes them potentially effective suppressors of cell growth, proliferation, and inflammation. researchgate.net | researchgate.net |
| 21-Epithis compound (B1170138) | EBV-EA Activation Inhibition | Demonstrated strong inhibitory effects on EBV-EA activation without cytotoxicity, stronger than oleanolic acid. nih.gov | nih.gov |
| 21-Epithis compound | Skin Tumor Promotion Inhibition (in vivo) | Exhibited remarkable inhibitory effect in a two-stage mouse skin carcinogenesis test. nih.gov | nih.gov |
Cholinesterase Inhibitory Activity
Cholinesterases are enzymes that hydrolyze acetylcholine (B1216132), a crucial neurotransmitter involved in cognitive function and memory researchgate.netscience.gov. Inhibition of these enzymes, particularly acetylcholinesterase (AChE), is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease researchgate.netmdpi.comwikipedia.org. Serratene-type triterpenoids, including this compound, found in Lycopodium species have been investigated for their cholinesterase inhibitory effects researchgate.nettapchiduoclieu.vn.
Acetylcholinesterase (AChE) Inhibition
Studies have explored the ability of this compound and its derivatives to inhibit acetylcholinesterase (AChE) researchgate.nettapchiduoclieu.vn. While some studies on Lycopodium complanatum reported that certain serratene-type triterpenoids did not inhibit AChE and butyrylcholinesterase (BChE), they did show inhibition of β-secretase 1 (BACE1) researchgate.net. However, other research on Lycopodium clavatum specifically evaluated the in vitro AChE inhibitory activities of isolated compounds, including this compound tapchiduoclieu.vn. In this study, tohogenol, another serratane triterpenoid, exhibited an IC50 value of 8.3 ± 0.6 μM against AChE, which was noted as comparable to the positive control, tacrine (B349632) (IC50 = 2.5 ± 0.2 μM) tapchiduoclieu.vn. This compound was also among the compounds isolated and evaluated in this context, suggesting its relevance to AChE inhibition studies tapchiduoclieu.vn.
Implications for Neurodegenerative Diseases (e.g., Alzheimer's Disease)
The inhibition of acetylcholinesterase is a primary approach to enhance cholinergic neurotransmission, which is often impaired in neurodegenerative conditions such as Alzheimer's disease (AD) researchgate.netmdpi.comwikipedia.org. AD is characterized by the progressive loss of memory and cognitive function, linked to a decline in acetylcholine levels in the brain science.govwikipedia.orgclevelandclinic.org. Cholinesterase inhibitors are considered effective in managing the symptoms of mild-to-moderate AD mdpi.com.
α-Glucosidase Inhibitory Activity
Alpha-glucosidase inhibitors are therapeutic agents used in the management of type 2 diabetes nih.gov. These enzymes are located in the small intestine and are responsible for breaking down complex carbohydrates into glucose that can be absorbed into the bloodstream nih.gov. Inhibiting α-glucosidase can delay glucose absorption and help regulate postprandial blood glucose levels nih.govmdpi.com.
This compound has been identified as an inhibitor of α-glucosidase medchemexpress.cn. Research indicates that this compound exhibits α-glucosidase inhibitory activity with an IC50 value of 1.8 µM medchemexpress.cn. This finding suggests a potential role for this compound in modulating carbohydrate metabolism.
Other Reported Biological Activities (e.g., antimicrobial, neuroprotective)
Beyond its effects on cholinesterases and α-glucosidase, this compound and related compounds have demonstrated a range of other biological activities. Triterpenoids, in general, are known for their diverse properties, including anti-inflammatory, antimicrobial, and anticancer effects ontosight.aiontosight.ai.
This compound has been reported to possess antimicrobial properties ontosight.aismolecule.comontosight.ai. Studies have indicated that this compound-21-acetate, a related synthetic triterpenoid, exhibits antibacterial and antifungal properties, suggesting the potential for this compound itself or its derivatives as antimicrobial agents ontosight.ai.
Furthermore, this compound has been suggested to have neuroprotective effects smolecule.com. While more research is needed to fully understand the mechanisms and efficacy, some studies indicate a potential in this area smolecule.com. Neuroprotective activity is a significant area of research, particularly in the context of preventing or mitigating damage to the nervous system nih.govnih.gov.
This compound has also been shown to exhibit antioxidant properties in cell cultures and may influence cell signaling pathways involved in cell growth and differentiation smolecule.com. Additionally, studies suggest this compound may have anti-viral activity, specifically inhibiting the activation of Epstein-Barr virus early antigen (EBV-EA) without harming healthy cells smolecule.comtargetmol.com. Its potential role in promoting bone health by promoting the proliferation and activity of osteoblasts has also been indicated smolecule.comtargetmol.com. This compound has also shown dose-dependent growth inhibitory effects on HL-60 cells, a human leukemia cell line, by regulating the ratio of Bax/Bcl-xL, which triggers apoptosis smolecule.comtargetmol.com.
Structure Activity Relationship Sar Studies of Serratenediol and Its Analogs
Elucidation of Key Pharmacophores for Biological Activities
Pharmacophores represent the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target and trigger its biological response. While specific pharmacophore models for serratenediol were not explicitly detailed in the search results, SAR studies on serratene triterpenoids, the class to which this compound belongs, provide insights into crucial structural elements.
Research on serratene triterpenoids as α-glucosidase inhibitors indicated that a combination of features contributed to increased inhibitory effect. These included a 5-hydroxybenzoate moiety at C-3, a β-OH group at C-21, a COOH group at C-24, and a Δ14,15 double bond researchgate.net. Another study on serratene triterpenoids highlighted the importance of oxygen functionalities at both C-3 and C-21 positions and a double bond between C-14 and C-15 for promising biological activities, particularly anticholinesterasic, cytotoxic, and chemopreventive effects researchgate.net. This compound itself possesses hydroxyl groups at C-3 and C-21 and a double bond at C-14 nih.gov. This compound-21-acetate (B1229399), a synthetic derivative, also features a pentacyclic ring system and specific stereochemistry at C-3 and C-21, which is considered crucial for its biological activity ontosight.ai. These findings collectively suggest that the positions and nature of hydroxyl groups, the presence and location of double bonds, and potentially ester modifications contribute to the pharmacophore of this compound-based compounds.
Impact of Structural Modifications on Bioactivity Profiles
Structural modifications to the this compound scaffold can significantly alter its biological activity. Studies on serratene triterpenoids have explored the impact of various functional groups and structural features.
Influence of Hydroxyl and Acetyl Groups on Activity
The position and presence of hydroxyl and acetyl groups are critical determinants of bioactivity in triterpenoids. For serratene triterpenoids, the β-OH at C-21 was identified as contributing to increased α-glucosidase inhibitory effect researchgate.net. This compound-21-acetate, with an acetyl group at C-21, exhibits anti-inflammatory, antimicrobial, and potential anticancer properties, with its specific stereochemistry being crucial for activity ontosight.ai. Another study on serratene triterpenoids isolated from Palhinhaea cernua investigated compounds with hydroxyl groups at various positions, including C-24, C-29, or C-30, and tested their cytotoxicity researchgate.net. While specific comparative data on the direct impact of acetylating this compound's hydroxyl groups across a range of activities was not extensively detailed, the presence of the acetyl group in this compound-21-acetate underscores its potential to influence the bioactivity profile ontosight.ai. General SAR studies on other compound classes also indicate that hydroxyl groups can act as hydrogen bond donors or acceptors, and their modification (e.g., by alkylation or conversion to ketones) can significantly impact biological activity by disrupting hydrogen bond interactions with the target drugdesign.org. Acetylation can alter polarity and lipophilicity, thereby affecting absorption, distribution, metabolism, and interaction with biological targets rsc.org.
Role of the Tetracyclic and Seven-membered Ring System
This compound possesses a pentacyclic triterpenoid (B12794562) structure. The core structure includes a series of fused rings. While the search results primarily highlight the pentacyclic nature of this compound-21-acetate ontosight.ai, serratene triterpenoids in general are characterized by a serratane skeleton researchgate.net. The studies on serratene triterpenoids as α-glucosidase inhibitors mention the importance of the Δ14,15 group, which is part of the ring system researchgate.net. The tetracyclic and seven-membered ring systems are fundamental to the serratene scaffold. The presence of a central seven-membered ring can preclude further aromatization in some structures researchgate.net. The synthesis of this compound itself using polyene cyclization methodology highlights the chemical significance of its ring system formation ru.nl. While the direct impact of altering the core tetracyclic or seven-membered rings of this compound on its bioactivity was not explicitly detailed in the provided search results, the intact ring system is understood to be integral to the compound's identity and its interactions with biological targets. The synthesis and study of compounds featuring seven-membered rings in medicinal chemistry underscore the relevance of such scaffolds in drug discovery nih.govnih.gov.
Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)
Computational approaches, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are valuable tools in SAR analysis. These methods can help predict how molecules interact with biological targets and build models that correlate structural features with biological activity.
Molecular docking is used to predict the preferred orientation (binding pose) of a molecule when it is bound to a receptor or enzyme, and to estimate the strength of the binding mdpi.commdpi.com. This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target protein's active site researchgate.netmdpi.commdpi.com. For serratene triterpenoids acting as α-glucosidase inhibitors, molecular docking studies showed that potential inhibitors mainly interact with key amino acid residues in the active site through hydrogen bonds and hydrophobic forces researchgate.net.
QSAR studies aim to develop mathematical models that relate a set of structural or physicochemical descriptors of compounds to their observed biological activity mdpi.comnih.govfrontiersin.org. These models can then be used to predict the activity of new, untested compounds and to identify the molecular features that are most important for activity mdpi.comnih.govchemicalpapers.com. QSAR models can be 2D or 3D, incorporating different types of molecular descriptors mdpi.commdpi.comnih.gov. Computational studies combining docking and QSAR have been used to deepen the understanding of SAR and refine rational design protocols for other compound series mdpi.comnih.gov. While specific detailed QSAR models for this compound were not found, the application of these methods to related triterpenoids and other compound classes highlights their potential utility in understanding the SAR of this compound analogs researchgate.netmdpi.commdpi.comnih.govfrontiersin.orgchemicalpapers.comnih.govinnovareacademics.in.
Rational Design of this compound Derivatives for Enhanced Potency and Selectivity
Rational drug design involves using structural and mechanistic information about a target and its ligands to design new molecules with improved properties, such as enhanced potency, selectivity, and pharmacokinetic profiles mdpi.comresearchgate.netlongdom.orgnih.govnih.gov. Based on the SAR insights gained from studying this compound and its analogs, rational design strategies can be employed to synthesize novel derivatives.
Understanding the key pharmacophores and the impact of specific structural modifications (e.g., hydroxyl and acetyl group positions, stereochemistry) provides a basis for targeted synthesis researchgate.netresearchgate.netontosight.airesearchgate.net. Computational approaches like molecular docking and QSAR can guide this process by predicting the potential activity and binding modes of designed derivatives before their synthesis mdpi.commdpi.comnih.govfrontiersin.orgchemicalpapers.com. This iterative process of design, synthesis, and biological evaluation, informed by SAR analysis and computational modeling, can lead to the identification of this compound derivatives with optimized bioactivity profiles for specific therapeutic applications mdpi.comresearchgate.netlongdom.orgnih.gov. The goal is to create molecules that interact more effectively or selectively with the desired biological target, minimizing off-target effects nih.gov.
Preclinical Research and Molecular Mechanisms
In Vitro Studies on Cellular Pathways and Targets
In vitro studies provide crucial insights into the direct effects of Serratenediol on various cellular processes and identify potential molecular targets. smolecule.comnih.goveortc.orgzu.edu.pknih.gov
Research indicates that this compound can influence cellular pathways, particularly those associated with apoptosis. smolecule.com Studies have shown its ability to modulate key proteins involved in cell survival and death. smolecule.com Specifically, in human promyelocytic leukemia HL-60 cells, this compound treatment led to an increased ratio of Bax/Bcl-xL. nih.gov This modulation is a critical step in initiating the intrinsic apoptotic pathway. smolecule.comnih.gov
This compound has demonstrated significant and dose-dependent growth inhibitory effects on HL-60 cells. nih.gov Cell proliferation, the process of cell growth and division, is tightly controlled in normal cells, but deregulation is a hallmark of diseases like cancer. wikipedia.orgnih.gov Studies on HL-60 cells treated with this compound have shown the accumulation of DNA in the sub-G₁ phase of the cell cycle, which is indicative of apoptosis. nih.gov While the direct effects of this compound on cellular differentiation processes have not been extensively detailed in the provided sources, the modulation of cell growth and induction of apoptosis suggest an impact on cell fate. nih.govoregonstate.educationbio-rad.com
This compound has been explored for its potential impact on cellular responses to inflammation. Inflammation is a complex biological response involving various cell types and signaling pathways, such as NF-κB, MAPK, and JAK-STAT pathways. nih.govkhanacademy.orgfrontiersin.org While the precise molecular mechanism of this compound's anti-inflammatory activity requires further elucidation, some studies suggest it may contribute to the development of treatments for inflammatory diseases. nih.govmdpi.comnih.gov For instance, a related compound, 24-O-acetyl-serratenediol, has been shown to down-regulate IL-8 in LPS-stimulated HT-29 cells, suggesting a potential role in modulating inflammatory mediators. mdpi.com
Cell Growth and Differentiation Processes
Molecular Mechanisms of Action in Specific Disease Models
Understanding the molecular mechanisms of this compound in specific disease contexts is crucial for assessing its therapeutic potential. nih.gov
A significant area of preclinical research on this compound has been in oncology, particularly concerning its potential as a cancer therapeutic agent. smolecule.comnih.govwikipedia.orgoregonstate.educationbio-rad.comresearchgate.netnih.gov
Studies have highlighted this compound's ability to induce apoptosis in cancer cells, a programmed cell death process vital for eliminating damaged or abnormal cells. smolecule.comnih.gov The mechanism involves the modulation of the Bax/Bcl-xL ratio, leading to the release of cytochrome c from mitochondria. smolecule.comnih.gov This, in turn, activates caspases-9 and -3, and cleaves poly-ADP-ribose polymerase (PARP), all key events in the apoptotic cascade. smolecule.comnih.govtargetmol.com
The induction of apoptosis and inhibition of cell growth observed in in vitro studies, particularly with HL-60 leukemia cells, underscore this compound's potential in cancer treatment. nih.govchemfaces.comresearchgate.netbiocrick.com The ability to influence cell cycle progression, as suggested by the accumulation of cells in the sub-G₁ phase, is another mechanism by which compounds can exert anticancer effects. nih.govarchivesofmedicalscience.commdpi.comfrontiersin.org
While research on this compound's direct effects on various cancer cell lines and the specific molecular targets involved in different cancer types is ongoing, the initial findings in leukemia cells provide a basis for further investigation into its broader applicability in oncological research. smolecule.comnih.govresearchgate.net
Here is a summary of key in vitro findings on this compound's effects on HL-60 cells:
| Effect Observed | Molecular Mechanism Involved | Reference |
| Growth Inhibition | Dose-dependent effect | nih.govtargetmol.com |
| Apoptosis Induction | Modulation of Bax/Bcl-xL ratio | smolecule.comnih.govtargetmol.com |
| Cytochrome c release | smolecule.comnih.gov | |
| Activation of caspase-9 and caspase-3 | smolecule.comnih.govtargetmol.com | |
| Cleavage of PARP | smolecule.comnih.govtargetmol.com | |
| Cell Cycle Arrest (Sub-G₁) | Accumulation of DNA in sub-G₁ phase | nih.gov |
This table summarizes the observed effects and the related molecular events in HL-60 cells treated with this compound, based on the provided search results.
Inflammatory Diseases
This compound has been investigated for its potential anti-inflammatory effects in preclinical studies. researchgate.netzu.edu.pk Inflammation is a complex biological response involved in various diseases, and chronic inflammation contributes to the development and progression of numerous conditions, including inflammatory bowel disease, rheumatoid arthritis, and neurodegenerative disorders. mdpi.comshare-huj.edu.sgnih.gov Plant-derived compounds, such as this compound, have emerged as potential alternatives to conventional anti-inflammatory drugs due to their properties. mdpi.com
Studies have indicated that this compound and other serratene-type triterpenoids from Lycopodium complanatum exhibit anti-inflammatory activities. researchgate.net Some compounds isolated from Lycopodium clavatum, including this compound, have shown anti-inflammatory activity in cell lines such as RAW 264.7 and HT-29. researchgate.net The molecular mechanisms underlying the anti-inflammatory effects of plant-derived compounds can involve modulating key inflammatory signaling pathways, reducing oxidative stress, and suppressing inflammatory gene expression. mdpi.com While the exact molecular mechanism of this compound's anti-inflammatory action requires further elucidation, research on other anti-inflammatory agents highlights potential pathways, such as the modulation of immune cell migration and the inhibition of pro-inflammatory cytokine production. nih.govnih.gov
Neurodegenerative Disorders
This compound has also been explored for its potential neuroprotective effects in the context of neurodegenerative disorders. smolecule.comresearchgate.net Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of neurons and are a significant global health challenge. nih.govfrontiersin.orgimrpress.com These disorders involve complex molecular mechanisms, including the aggregation of misfolded proteins, chronic neuroinflammation, and oxidative stress. imrpress.comaimspress.commdpi.com
Some studies suggest that this compound may have neuroprotective effects. smolecule.com Research on serratene triterpenoids, including derivatives of this compound, has shown protective effects against damage induced by substances like L-glutamate in cell models like HT-22 cells. researchgate.net For example, certain serratene derivatives demonstrated better neuroprotective effects than the positive control, Trolox, in these models. researchgate.net The neuroprotective mechanisms of plant-derived compounds can involve reducing neuroinflammation, combating oxidative stress, and modulating pathways related to neuronal survival and function. mdpi.commdpi.comfrontiersin.org Preclinical research in neurodegenerative diseases often utilizes various experimental models to understand the underlying mechanisms and identify potential therapeutic targets. frontiersin.orgnih.gov
Pharmacological Studies (excluding dosage/administration)
Pharmacological studies on this compound have focused on its biological activities and potential therapeutic applications, excluding details on dosage and administration. This compound is a triterpenoid (B12794562) that has been identified in various plant sources. smolecule.comnih.gov Its presence in medicinal plants used traditionally for various ailments has prompted scientific investigation into its pharmacological properties. mdpi.comresearchgate.netmdpi.comcore.ac.uknih.gov
Studies have investigated the effects of this compound and related compounds on different biological targets and pathways. For instance, research has explored the inhibitory effects of serratene-type triterpenoids, including this compound, on enzymes such as cholinesterases and β-secretase 1, which are relevant in neurodegenerative conditions like Alzheimer's disease. researchgate.net Additionally, studies have examined the effects of serratene triterpenoids on xanthine (B1682287) oxidase, an enzyme involved in various physiological and pathological processes, including inflammatory responses. researchgate.net
The biological activities observed in preclinical studies, such as anti-inflammatory and neuroprotective effects, suggest the potential pharmacological relevance of this compound. researchgate.netresearchgate.net These studies contribute to understanding the potential ways this compound might exert therapeutic effects, although further research is needed to fully elucidate its pharmacological profile.
Data Table: Examples of Preclinical Findings Related to this compound and Serratene Triterpenoids
| Compound Type | Source Plant | Biological Activity Investigated | Model/Assay | Key Finding |
| This compound & derivatives | Lycopodium complanatum | Anti-inflammatory | Not specified in snippet | Exhibit anti-inflammatory activities. researchgate.net |
| This compound & compounds | Lycopodium clavatum | Anti-inflammatory | RAW 264.7 and HT-29 cell lines | Showed anti-inflammatory activity. researchgate.net |
| Serratene derivatives | Lycopodium complanatum | Neuroprotective | HT-22 cells damaged by L-glutamate | Showed protective effects, some better than Trolox. researchgate.net |
| Serratene-type triterpenoids | Lycopodium complanatum | Enzyme Inhibition (Cholinesterase, β-secretase 1) | In vitro enzyme assays | Inhibitory effects observed. researchgate.net |
| Serratane triterpenoids | Palhinhaea cernua | Xanthine Oxidase Inhibition | Not specified in snippet | Inhibitory effects observed. researchgate.net |
Note: This table is based on data extracted from the provided search snippets and is intended to illustrate examples of preclinical findings.
Analytical Methodologies for Serratenediol Research
Extraction and Isolation Techniques from Natural Sources
The process of obtaining serratenediol from plant material typically involves initial extraction followed by several purification steps. Natural extraction is a primary method, particularly from Lycopodium species smolecule.com.
Solvent Extraction Methods (e.g., Methanol)
Solvent extraction is a fundamental step in isolating this compound from dried plant material. Methanol (B129727) is a commonly used solvent for this purpose smolecule.com. The dried plant material is extracted with methanol to yield a crude extract smolecule.com. This process involves dissolving the soluble components of the plant material in the solvent. The efficiency of solvent extraction can depend on factors such as the type of solvent, temperature, and extraction time. Solid-liquid extraction, where soluble components diffuse from the solid matrix into the solvent, is the principle behind this step cutm.ac.in. After extraction, the solvent containing the dissolved compounds is separated from the solid plant residue.
Saponification for Impurity Removal
Following initial solvent extraction, the crude extract often undergoes saponification. This process is employed to remove fatty acids and other impurities that may be co-extracted from the plant material smolecule.com. Saponification involves treating the extract with an alkaline solution, which hydrolyzes esters like fats and oils into soluble soap molecules, which can then be separated from the desired triterpenoid (B12794562) compounds like this compound.
Chromatographic Separation Techniques
After saponification and removal of impurities, chromatographic separation techniques are essential for isolating pure this compound from the remaining mixture of compounds smolecule.commdpi.com. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Various chromatographic methods can be employed, including column chromatography and thin-layer chromatography (TLC) cdnsciencepub.comcdnsciencepub.comtandfonline.com. For instance, preliminary chromatography on silica (B1680970) gel followed by TLC has been used to purify fractions containing this compound cdnsciencepub.com. Preparative TLC and preparative RP-HPLC have also been utilized for further purification steps to obtain pure compounds tandfonline.com. These techniques allow for the separation of this compound from other co-occurring triterpenoids and plant metabolites.
Advanced Spectroscopic Characterization
Once isolated, the structure of this compound is confirmed and elucidated using advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this process mdpi.complantaedb.comresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)
NMR spectroscopy is a powerful technique used to determine the structural details of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C chemistrystudent.comrssl.com. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for the complete assignment of the spectral data of this compound mdpi.complantaedb.comresearchgate.nettandfonline.com.
¹H NMR Spectroscopy: Provides information about the different types of hydrogen atoms in the molecule and their local environments. The chemical shift, multiplicity, and coupling constants of proton signals are analyzed to determine the connectivity and spatial arrangement of hydrogen atoms.
¹³C NMR Spectroscopy: Provides information about the different types of carbon atoms in the molecule. The chemical shifts of carbon signals are indicative of the hybridization state and functional groups attached to each carbon.
Assignments of ¹H and ¹³C NMR spectra for this compound and related triterpenoids have been accomplished using these 2D NMR techniques tandfonline.com.
Mass Spectrometry (MS, HR-EIMS)
Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which aids in structural confirmation mdpi.complantaedb.comresearchgate.netnih.govkhanacademy.orgthermofisher.comwikipedia.orgyoutube.com. High-resolution Electron Ionization Mass Spectrometry (HR-EIMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the compound mdpi.comtandfonline.comresearchgate.netresearchgate.net.
In MS, the sample is ionized, and the ions are separated based on their mass-to-charge ratio (m/z) khanacademy.orgwikipedia.org. The resulting mass spectrum shows the abundance of ions at different m/z values khanacademy.org. The molecular ion peak corresponds to the intact molecule, providing its molecular weight. Fragmentation patterns, resulting from the breaking of chemical bonds during ionization, provide characteristic peaks that can be used to deduce structural subunits wikipedia.org. HR-EIMS offers high accuracy in mass measurement, which is vital for confirming the molecular formula tandfonline.com. For instance, HR-EIMS data showing a molecular ion peak at a specific m/z value can confirm the calculated molecular formula for this compound (C₃₀H₅₀O₂) tandfonline.com.
Data from mass spectrometry, including molecular ion peaks and fragmentation patterns, complement NMR data for a comprehensive structural elucidation of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a widely used technique for identifying functional groups present in a molecule. It measures the vibrations of atoms within a molecule when exposed to infrared light. Different bond types absorb distinct amounts of energy, resulting in characteristic absorption bands in the IR spectrum, which serves as a unique vibrational fingerprint of the sample. libretexts.orgyoutube.comdb-thueringen.de This technique is valuable for determining the types of bonds and functional groups present in organic molecules like this compound. youtube.com While IR spectroscopy is susceptible to interfering factors such as scattering and reflection, making direct data interpretation based on the Beer–Lambert law challenging, advanced data analysis approaches can help remove these interferences. db-thueringen.de Quantitative comparison of IR spectra using techniques like KBr disks has been used in the analysis of compounds, including those related to this compound. cdnsciencepub.com
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy is an optical spectroscopic technique that utilizes light in the ultraviolet, visible, and near-infrared ranges to study the absorption of molecular compounds. ijrti.orginnovareacademics.in It is based on the principle that molecules absorb specific wavelengths of light, leading to electronic transitions within their structure. innovareacademics.inuobabylon.edu.iq The absorption spectrum obtained can provide information about the presence of conjugated double bonds or chromophores within a molecule. mat-cs.com UV spectroscopy is a simple, precise, and relatively inexpensive method often used in analytical chemistry for qualitative and quantitative analysis, including the assessment of identity, strength, quality, and purity of substances. ijrti.orginnovareacademics.inuobabylon.edu.iq While it offers rapid qualitative insights, its limitations in precise quantitative analysis for complex mixtures and sensitivity for trace-level analysis should be considered. mat-cs.com
Experimental Electronic Circular Dichroism (ECD) Spectroscopy
Experimental Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a sample. encyclopedia.pubrsc.org It is the counterpart to UV-Vis absorption spectroscopy and is particularly useful for studying chiral molecules and their conformational and configurational analysis. encyclopedia.pubrsc.org ECD occurs in correspondence with electronic transitions and provides information related to the absolute configuration of a chiral compound. encyclopedia.pub The interpretation of ECD spectra often involves comparing experimental data with calculated spectra for different possible structures and conformations. encyclopedia.pub
Single-Crystal X-ray Analysis
Single-crystal X-ray analysis is a non-destructive analytical technique that provides detailed information about the internal lattice structure of crystalline substances. spbu.rucarleton.eduuhu-ciqso.eswur.nl This technique is considered the only method that allows for the unequivocal confirmation of the structure of synthesized organic molecules, including their absolute configuration. wur.nl By analyzing the diffraction pattern produced when X-rays interact with a single crystal, researchers can determine the unit cell dimensions, atomic coordinates, bond lengths, and bond angles, as well as details of site ordering. spbu.rucarleton.eduuhu-ciqso.es The results of single-crystal X-ray analysis are fundamental for understanding the structure-property relationships of crystalline materials. uhu-ciqso.es The "sine qua non" condition for this technique is that the compound must be monocrystalline, ideally with a size of at least 0.02 mm. uhu-ciqso.es
Quantitative Analysis and Purity Assessment
Quantitative analysis and purity assessment are critical aspects of characterizing chemical compounds like this compound. Various analytical techniques are employed to determine the amount of this compound present in a sample and to assess its purity level. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used for quantitative analysis of natural products and organic compounds. acs.orgui.ac.id For instance, Gas Chromatography-Flame Ionization Detection (GC-FID) has been used to analyze and quantify compounds in plant extracts. ui.ac.id Quantitative Nuclear Magnetic Resonance (qNMR) offers a rapid and efficient way to assess the purity of natural products in a single analytical step without the need for multiple analyses. researchgate.net Purity assessment is often expressed as a percentage. researchgate.net
Future Directions and Research Gaps
Exploration of Undiscovered Serratenediol Derivatives and Analogs
The structural complexity of this compound, characterized by its pentacyclic triterpene skeleton, suggests the potential for a wide array of naturally occurring or synthetically modified derivatives and analogs with potentially enhanced or altered biological activities. ontosight.ai Current research has identified some related compounds, such as 21-epithis compound (B1170138) and this compound-3-O-acetate, isolated alongside this compound from natural sources. mdpi.comresearchgate.netnih.govresearchgate.net this compound 3-methyl ether and this compound dimethyl ether have also been noted. plantaedb.complantaedb.com However, the full spectrum of possible structural variations and their corresponding properties remains largely unexplored. Future research should focus on comprehensive phytochemical investigations of this compound-producing plants to identify novel natural derivatives. mdpi.comresearchgate.net Furthermore, synthetic and semi-synthetic approaches are crucial for generating a diverse library of this compound analogs. researchgate.net Structure-activity relationship (SAR) studies on these new compounds are essential to understand how structural modifications influence biological effects, guiding the rational design of more potent and selective agents.
In-depth Investigations into Novel Biological Activities and Molecular Targets
While triterpenoids, as a class, are known for diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties, the specific activities and molecular targets of this compound require more in-depth investigation. ontosight.airesearchgate.netiosrjournals.org Initial screenings of plant extracts containing this compound have shown cytotoxic effects and influence on diverse cellular pathways, lending support to their traditional uses. mdpi.comresearchgate.net However, the precise mechanisms and the full range of biological activities attributable solely to this compound are not yet fully elucidated. Future studies should employ targeted high-throughput screening assays to identify novel biological activities, such as specific enzyme inhibition, receptor binding, or modulation of signaling pathways. Identifying the direct molecular targets of this compound is paramount to understanding its mechanism of action and therapeutic potential. This could involve techniques like pull-down assays, activity-based protein profiling, and reporter gene assays. ontosight.ai Further research into potential applications in areas beyond those initially explored, such as neurological disorders or metabolic diseases, is also warranted, given the diverse bioactivity observed within the triterpenoid (B12794562) class. researchgate.net
Advanced Mechanistic Elucidation of this compound's Therapeutic Effects
Understanding the detailed molecular mechanisms underlying any observed therapeutic effects of this compound is a critical research gap. While some triterpenoids are known to induce apoptosis in cancer cells or inhibit topoisomerase I, the specific pathways modulated by this compound need to be clearly defined. mdpi.comontosight.ai Future research should focus on advanced mechanistic studies using a combination of in vitro and cell-based assays. This includes investigating its effects on cell cycle progression, apoptosis pathways, inflammatory mediators, and other relevant cellular processes. Techniques such as Western blotting, quantitative PCR, immunofluorescence microscopy, and high-content imaging can provide valuable insights into the molecular events influenced by this compound. Elucidating the interaction with specific enzymes, proteins, or nucleic acids is crucial for establishing a clear link between its molecular activity and observed biological effects. ontosight.airesearchgate.net
Translational Research and Preclinical Development (excluding clinical trials)
Translational research is essential to bridge the gap between basic scientific discoveries and potential therapeutic applications. nih.govnih.gov For this compound, this involves advancing promising in vitro findings to preclinical studies in relevant disease models. Future research should focus on rigorous in vivo studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound and its promising derivatives in appropriate animal models. nih.govnih.gov These studies are crucial for assessing bioavailability, distribution, metabolism, and excretion, as well as confirming efficacy in a complex biological system. nih.gov The selection of appropriate animal models that accurately mimic human disease conditions is critical for the translatability of preclinical results. nih.gov While clinical trials are excluded from this scope, successful preclinical development is a necessary prerequisite for future human testing. nih.govhumanspecificresearch.orginsilico.com
Integrated Omics Approaches for Comprehensive Understanding
Integrated omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for gaining a holistic understanding of biological systems and the effects of compounds like this compound. nih.govresearchgate.netnih.govfrontiersin.org Future research should leverage these technologies to comprehensively profile the molecular changes induced by this compound in relevant cell lines or animal models. nih.govnih.gov Transcriptomics can reveal changes in gene expression, while proteomics can identify alterations in protein levels and modifications. frontiersin.org Metabolomics can provide insights into metabolic pathway perturbations. nih.govfrontiersin.org Integrating data from these different omics layers through sophisticated bioinformatics tools can help to identify key pathways, networks, and biomarkers associated with this compound's activity. nih.govresearchgate.netnih.gov This integrated approach can uncover complex interactions and provide a more complete picture of its biological effects than single-omics studies. nih.govresearchgate.net
Sustainable Sourcing and Production Methodologies
As this compound is primarily sourced from plants, ensuring sustainable sourcing and production methodologies is a critical future direction, particularly if it demonstrates therapeutic potential leading to increased demand. mdpi.com Many medicinal plants, despite their traditional uses, remain insufficiently explored regarding their sustainable harvesting and cultivation. mdpi.comresearchgate.net Future research should investigate efficient and environmentally conscious methods for obtaining this compound. This could involve optimizing extraction techniques from natural sources, exploring the potential for plant tissue culture or controlled environment agriculture to ensure a consistent and sustainable supply, or developing scalable synthetic or semi-synthetic production routes that minimize environmental impact. ontosight.aiunu.edutrellis.netnestle.com Addressing the complexity and lack of transparency in supply chains is also important for sustainable sourcing. drivesustainability.org
Q & A
Basic Research Questions
Q. What are the recommended chromatographic techniques for isolating serratenediol from complex plant matrices, and how can purity be validated?
- Methodology : Use a combination of column chromatography (silica gel) with gradient elution (hexane:ethyl acetate) for initial separation, followed by preparative HPLC (C18 column, methanol-water mobile phase) for purification . Validate purity via TLC (Rf comparison with standards) and HPLC-DAD (≥95% peak area). Confirm identity using NMR (¹H/¹³C) and HRMS, referencing spectral data from authenticated samples .
Q. How can this compound’s structural stability under varying pH and temperature conditions be systematically assessed?
- Methodology : Conduct stability studies by incubating this compound in buffers (pH 2–12) at 25°C, 37°C, and 60°C for 24–72 hours. Monitor degradation via HPLC-UV and characterize degradation products using LC-MS/MS. Compare kinetic parameters (e.g., half-life) to establish structure-activity relationships under physiological conditions .
Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity (e.g., anti-inflammatory or neuroprotective effects)?
- Methodology :
- Anti-inflammatory : Measure inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells) using Griess assay .
- Neuroprotective : Assess viability of SH-SY5Y cells under oxidative stress (H₂O₂-induced) via MTT assay. Include positive controls (e.g., quercetin) and dose-response curves (IC₅₀ calculation) .
Advanced Research Questions
Q. How can contradictory results in this compound’s cytotoxicity across studies be resolved through experimental redesign?
- Contradiction Analysis :
- Variable Control : Standardize cell lines (e.g., HepG2 vs. primary hepatocytes), culture conditions (e.g., serum concentration), and compound solubility (use DMSO ≤0.1%).
- Mechanistic Clarity : Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed genes in responsive vs. non-responsive models .
- Meta-Analysis : Apply PRISMA guidelines to aggregate data from published studies, assessing bias via funnel plots and heterogeneity via I² statistics .
Q. What computational strategies are effective for predicting this compound’s molecular targets and binding affinities?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2, acetylcholinesterase) from PDB. Validate predictions with SPR (surface plasmon resonance) for binding kinetics .
- Network Pharmacology : Construct protein-protein interaction networks (Cytoscape) using STRING DB to identify multi-target mechanisms .
Q. How can metabolomics be integrated with transcriptomic data to elucidate this compound’s mode of action in neurodegenerative models?
- Experimental Design :
- Multi-Omics Workflow : Treat neuronal cells (e.g., PC12) with this compound, then perform LC-MS-based metabolomics (untargeted) and RNA-seq. Use pathway enrichment tools (MetaboAnalyst, Enrichr) to correlate metabolite shifts (e.g., glutathione) with gene clusters (e.g., Nrf2 pathway) .
- Validation : Knockdown key genes (CRISPR/Cas9) and assess rescue effects on metabolomic profiles .
Q. What statistical approaches are optimal for analyzing dose-dependent synergism between this compound and standard therapeutics (e.g., donepezil)?
- Analysis Framework :
- Synergy Calculation : Use Chou-Talalay’s combination index (CompuSyn) with fixed-ratio designs (e.g., 1:1 to 4:1 this compound:drug) .
- Bayesian Modeling : Apply MCMC simulations to quantify uncertainty in synergy scores and adjust for inter-experiment variability .
Methodological Guidelines
- Data Reproducibility : Document solvent batches, column lot numbers, and instrument calibration dates to minimize technical variability .
- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for animal reporting and obtain IRB approval for human cell line use .
- Literature Integration : Use citation managers (Zotero, EndNote) to track conflicting findings and align hypotheses with gaps identified in systematic reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
